molecular formula C9H13Cl2FN2 B2672580 Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride CAS No. 2197053-33-9

Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B2672580
CAS No.: 2197053-33-9
M. Wt: 239.12
InChI Key: FGJPCNGNSZRRLP-UHFFFAOYSA-N
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Description

Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 It is known for its unique structure, which includes a cyclopropyl group, a fluoropyridine moiety, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine moiety can be introduced through a nucleophilic substitution reaction, where a fluorine atom is substituted onto a pyridine ring.

    Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl(2-fluoropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:

    Cyclopropyl(3-fluoropyridin-2-yl)methanamine: Similar structure but with the fluorine atom in a different position on the pyridine ring.

    Cyclopropyl(2-chloropyridin-4-yl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    Cyclopropyl(2-fluoropyridin-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

The uniqueness of this compound lies in its specific combination of functional groups and their positions, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-(2-fluoropyridin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-8-5-7(3-4-12-8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPCNGNSZRRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=NC=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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